
Androst-5-ene-3beta,17beta-diol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Androst-5-ene-3beta,17beta-diol can be synthesized from dehydroepiandrosterone (DHEA) through a reduction process. The reduction of the 17-keto group in DHEA by 17-hydroxysteroid dehydrogenases results in the formation of this compound . This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of sterols. Microorganisms such as Rhizopus nigricans and Mycobacterium species are used to convert sterols into this compound through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Oxidation Reactions
Adiol undergoes oxidation at specific positions, mediated by enzymatic activity:
-
Key Finding : Oxidation of the 3β-hydroxyl group is the primary pathway for testosterone synthesis in humans, with 3β-HSD playing a rate-limiting role .
Reduction Reactions
Adiol is synthesized via reduction of dehydroepiandrosterone (DHEA):
Reaction Type | Enzyme Involved | Substrate | Product | Conditions | References |
---|---|---|---|---|---|
17-keto reduction | 17β-HSD | DHEA | Adiol | NADPH-dependent reaction in adrenal glands |
-
Industrial Synthesis : Microbial transformations (e.g., Rhizopus nigricans) enable large-scale production via sterol substrates .
Back-Conversion Pathways
Adiol participates in reversible metabolic reactions within prostate cancer cells:
-
Research Insight : Abiraterone, a CYP17A1 inhibitor, blocks 3β-HSD activity, disrupting Adiol’s conversion to DHT .
Enzymatic Modulation of Reactivity
Adiol’s interactions with steroidogenic enzymes influence its pharmacological profile:
-
3β-HSD Inhibition : Reduces Adiol’s conversion to testosterone, altering endocrine signaling .
-
17β-HSD Activation : Enhances Adiol’s androgenic activity in prostate cancer models .
Pharmacological Modifications
Chemical derivatization alters Adiol’s stability and bioavailability:
Key Research Findings
-
Androgen Receptor Activation : Adiol directly binds androgen receptors (AR) without metabolic conversion to testosterone, inducing AR target genes in prostate cancer cells .
-
Estrogenic Activity : Adiol exhibits weak binding to estrogen receptor beta (ERβ), with 7% of estradiol’s affinity at ERβ, influencing immune regulation .
Wissenschaftliche Forschungsanwendungen
Hormonal Regulation and Neuroprotective Effects
5-Androstenediol is recognized for its role as an endogenous selective estrogen receptor β (ERβ) agonist. Research indicates that it may have antidepressant and anxiolytic effects, particularly through its interaction with estrogen receptors in the brain. Studies have shown that this compound can influence the hypothalamic-pituitary-adrenal (HPA) axis, suggesting a regulatory role in stress responses and mood disorders .
Key Findings:
- Neuroprotection: 5-Androstenediol has been implicated in neuroprotective mechanisms, potentially mitigating the effects of stress on the brain by binding to ERβ .
- Antidepressant Effects: Animal studies suggest that administration of 5-androstenediol can reduce stress-induced elevations in corticosterone and adrenocorticotropic hormone (ACTH), indicating its potential as a treatment for stress-related disorders .
Cancer Research
The compound has also been investigated for its role in cancer biology. Specifically, it has been shown to stimulate growth in mammary tumors induced by carcinogens in rodent models. This suggests that 5-androstenediol may play a dual role in cancer promotion and prevention depending on the context of its use .
Cancer Applications:
- Tumor Promotion: In studies involving DMBA-induced rat mammary tumors, both 5-androstenediol and androstenedione were found to stimulate tumor growth, highlighting the need for caution in therapeutic applications involving these compounds .
- Potential Therapeutic Target: Given its hormonal activity, further research is warranted to explore how 5-androstenediol might be utilized in targeted therapies for hormone-sensitive cancers.
Bone Health and Osteoporosis Treatment
Another significant application of 5-androstenediol is its potential use in treating osteoporosis and menopausal symptoms. As a precursor to estrogens, it may help mitigate bone density loss associated with menopause and aging.
Clinical Applications:
- Osteoporosis Treatment: Clinical studies indicate that 5-androstenediol may improve bone mineral density (BMD) in postmenopausal women when administered alongside other treatments .
- Menopausal Symptoms Relief: The compound has been proposed as a therapeutic agent to alleviate menopausal symptoms due to its estrogenic activity, which could help balance hormonal levels during this transition .
Immunomodulatory Properties
Recent studies have highlighted the immunostimulatory effects of 5-androstenediol. It has shown promise as an adjunct therapy during radiopharmaceutical treatments, potentially enhancing immune responses against tumors while protecting normal tissues from radiation damage .
Immunological Insights:
- Radioprotection: The compound's ability to act as a cytoprotector suggests it could be beneficial in clinical settings where radiation exposure is a concern, such as cancer therapy .
- Immunostimulation: There is growing interest in developing new derivatives of 5-androstenediol with enhanced bioavailability for use as immunomodulators .
Wirkmechanismus
Androst-5-ene-3beta,17beta-diol exerts its effects through its weak androgenic and estrogenic activities. It binds to androgen and estrogen receptors, influencing various physiological processes. The compound is a direct metabolite of dehydroepiandrosterone (DHEA) and can be converted to testosterone through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases . This conversion plays a significant role in maintaining hormonal balance and regulating various bodily functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione (androst-4-ene-3,17-dione): A precursor to both testosterone and estrone.
Dehydroepiandrosterone (DHEA; androst-5-en-3beta-ol-17-one): A major steroid produced by the adrenal cortex.
Testosterone (androst-4-en-17beta-ol-3-one): The primary male sex hormone.
Uniqueness
Androst-5-ene-3beta,17beta-diol is unique due to its dual weak androgenic and estrogenic activities, making it a versatile compound in both androgenic and estrogenic pathways. Its role as an intermediate in the biosynthesis of testosterone from DHEA further highlights its importance in steroid metabolism .
Biologische Aktivität
Androst-5-ene-3β,17β-diol, commonly referred to as Adiol, is a steroid hormone that plays a significant role in various biological processes. As a metabolite of dehydroepiandrosterone (DHEA) and a precursor to testosterone, its biological activity is of considerable interest in endocrinology and oncology. This article reviews the biological activity of Adiol, focusing on its interactions with hormone receptors, effects on cancer cells, and potential therapeutic applications.
Chemical Structure and Biochemistry
Adiol is characterized by its structure as a 5α-reduced and 17β-hydroxylated derivative of DHEA. It has the following chemical formula:
Adiol is known to have a lower androgenic activity compared to other steroids like testosterone and dihydrotestosterone (DHT). It exhibits selective binding to estrogen receptors (ERs) rather than androgen receptors (ARs), making it an interesting compound for research into hormone-related therapies.
Binding Affinity and Receptor Interactions
Adiol acts primarily as an agonist for estrogen receptor beta (ERβ), with a binding affinity approximately 3% of estradiol at ERα and 7% at ERβ. Importantly, it does not bind to the androgen receptor, distinguishing its role in endocrine signaling:
Receptor | Binding Affinity |
---|---|
ERα | ~3% of estradiol |
ERβ | ~7% of estradiol |
AR | Not bound |
Adiol's activation of ERβ has been linked to antiproliferative effects in prostate cancer cells, suggesting a potential therapeutic role in managing hormone-sensitive cancers .
Anticancer Activity
Research indicates that Adiol can inhibit the growth of various cancer cell lines. In particular, it has shown effectiveness against MCF-7 breast cancer cells when estrogen receptors are blocked by estradiol. This suggests that Adiol may exert its effects through mechanisms independent of classical estrogen signaling pathways .
Case Studies
- Prostate Cancer : A study demonstrated that Adiol could activate AR target genes in human prostate cancer cells. This finding challenges the traditional view that only testosterone and DHT are responsible for AR activation in these cells .
- Breast Cancer : In vitro studies indicated that Adiol inhibited MCF-7 cell proliferation even in the presence of estradiol, highlighting its potential as an adjunct therapy in estrogen receptor-positive breast cancer .
Neuroprotective Effects
Emerging evidence suggests that Adiol may have neuroprotective properties. It has been shown to enhance neurogenesis and reduce apoptosis in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanisms involve modulation of oxidative stress responses and inflammatory pathways.
Pharmacokinetics and Safety Profile
Clinical trials have assessed the safety and pharmacokinetics of Adiol derivatives. For instance, βAET (androst-5-ene-3β,7β,17β-triol) was evaluated for cholesterol-lowering effects and immune enhancement. Results indicated that βAET was well-tolerated with minimal adverse effects, suggesting that similar derivatives of Adiol could be developed for therapeutic use .
Eigenschaften
CAS-Nummer |
16895-59-3 |
---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
QADHLRWLCPCEKT-KYQPOWKGSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Synonyme |
(3α,17β)-Androst-5-ene-3,17-diol; 3α,17β-Androst-5-enediol; 3α,17β-Dihydroxyandrost-5-ene; Androst-5-enediol; Androstenediol; Hermaphrodiol; NSC 12163; Δ5-Androstene-3α,17β-diol; Δ5-Androstenediol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?
A: this compound (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.
Q2: Can you elaborate on the structural characteristics of ADIOL?
A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.
Q3: What is the role of ADIOL in estrogen biosynthesis?
A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []
Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?
A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []
Q5: Does social isolation impact the biosynthesis of ADIOL?
A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.
Q6: What are the therapeutic applications of ADIOL being investigated?
A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]
Q7: What are the known metabolic pathways of ADIOL in humans?
A: Studies show that human skin can metabolize ADIOL into this compound-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.